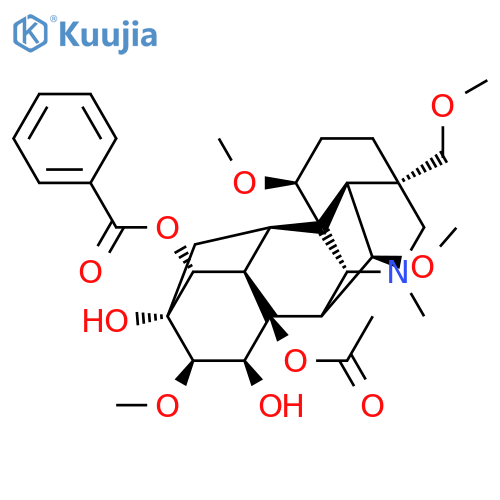Cas no 6900-87-4 (Hypaconitine)

Hypaconitine structure
商品名:Hypaconitine
CAS番号:6900-87-4
MF:C33H45NO10
メガワット:615.711110830307
MDL:MFCD11041032
CID:47062
PubChem ID:329824959
Hypaconitine 化学的及び物理的性質
名前と識別子
-
- Hypaconitine
- (1-alpha,6-alpha,14-alpha,15-alpha,16-beta)-acetatebenzoat
- 15-tetraol,16,16-trimethoxy-4-(methoxymethyl)-20-methyl-18-aconitane-14
- DEOXYMESACONITINE
- Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate 14-benzoate, (1α,6α,14α,15α,16β)-
- (1α,6α,14α,15α,16β)1,6,16-TriMethoxy-4-(MethoxyMethyl)-20-Methylaconitane-8,13,14,15-tetrol 8-Acetate 14-Benzoate
- Japaconitine B1
- HYPACONITINE(RG)
- HYPACONITINE (PRIMARY STANDARD)
- Japaconitine C
- Japaconitine C1
- 16,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate benzoate,(1-α,6-α,14-α,15-α,16-β)-aconitane-8,13,14,15-tetraol
- Hypaconitine(6CI,7CI,8CI)
- 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,aconitane-8,13,14,15-tetrol deriv.
- [(1S,3R,4R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxy
- C08688
- 6900-87-4
- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
- DTXSID50988763
- Q27106904
- Q-201224
- CHEBI:5831
- 1279219-91-8
- SCHEMBL2848738
- NS00094337
- 1ST40114
- (3S,6S,6aS,7R,7aR,8R,9R,10S,11S,11aR,12R,13R,14R)-11a-acetoxy-9,11-dihydroxy-6,10,13-trimethoxy-3-(methoxymethyl)-1-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
- AC-35145
- Hypaconitine,98%
-
- MDL: MFCD11041032
- インチ: 1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19?,20-,21+,22-,23-,24+,25-,26-,27?,28-,30-,31?,32-,33+/m0/s1
- InChIKey: FIDOCHXHMJHKRW-NKQHUHSZSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)[C@]12[C@]([H])([C@@]([H])(C3(C([H])([C@@]1([H])C([H])(C3([H])[H])[C@@]13[C@]([H])(C([H])([H])C([H])([H])[C@@]4(C([H])([H])OC([H])([H])[H])C([H])([H])N(C([H])([H])[H])[C@@]1([H])[C@]2([H])[C@@]([H])([C@@]34[H])OC([H])([H])[H])OC([H])([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 615.304347g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 10
- どういたいしつりょう: 615.304347g/mol
- 単一同位体質量: 615.304347g/mol
- 水素結合トポロジー分子極性表面積: 133Ų
- 重原子数: 44
- 複雑さ: 1160
- 同位体原子数: 0
- 原子立体中心数の決定: 13
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 615.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.35
- ゆうかいてん: 197~198℃
- ふってん: 671.3°C at 760 mmHg
- フラッシュポイント: 359.8°C
- 屈折率: 1.607
- PSA: 133.22000
- LogP: 1.22510
Hypaconitine セキュリティ情報
- 危険物輸送番号:UN 1544
- セキュリティの説明: 24/25
- 危険レベル:6.1(a)
- セキュリティ用語:6.1(a)
- 危険レベル:6.1(a)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:I
Hypaconitine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCC-023-20 mg |
Hypaconitine |
6900-87-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0750-20mg |
Hypaconitine |
6900-87-4 | 98% | 20mg |
$85 | 2023-09-19 | |
| S e l l e c k ZHONG GUO | E0201-25mg |
Hypaconitine |
6900-87-4 | 25mg |
¥11032.38 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4676-20mg |
Hypaconitine |
6900-87-4 | 98% | 20mg |
¥2341.00 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053820-20mg |
Hypaconitine |
6900-87-4 | 20mg |
¥799 | 2024-05-22 | ||
| TRC | H998150-50mg |
Hypaconitine |
6900-87-4 | 50mg |
$724.00 | 2023-05-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0630-5 mg |
Hypaconitine |
6900-87-4 | 99.63% | 5mg |
¥600.00 | 2022-04-26 | |
| TRC | H998150-5mg |
Hypaconitine |
6900-87-4 | 5mg |
$ 119.00 | 2023-09-07 | ||
| MedChemExpress | HY-N0267-10mg |
Hypaconitine |
6900-87-4 | 99.04% | 10mg |
¥900 | 2024-05-25 | |
| ChemFaces | CFN99200-20mg |
Hypaconitine |
6900-87-4 | >=98% | 20mg |
$138 | 2021-07-22 |
Hypaconitine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
6900-87-4 (Hypaconitine) 関連製品
- 110011-77-3(Acoforestinine)
- 96562-88-8(Szechenyine)
- 101-31-5(L-Hyoscyamine)
- 51-55-8(Atropine)
- 70578-24-4(Yunaconitine)
- 3175-95-9(3-Deoxyaconitine)
- 2752-64-9(Mesaconitine)
- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
- 79592-91-9(Crassicauline A)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:6900-87-4)Hypaconitine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6900-87-4)Hypaconitine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ